molecular formula C23H18Cl2N2O3S B2899862 N-benzyl-2-(2,4-dichlorophenyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-amine CAS No. 276263-65-1

N-benzyl-2-(2,4-dichlorophenyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-amine

Numéro de catalogue: B2899862
Numéro CAS: 276263-65-1
Poids moléculaire: 473.37
Clé InChI: PRHFJAAEAJPLHH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-benzyl-2-(2,4-dichlorophenyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-amine, also known as DBeQ, is a small molecule inhibitor that has been shown to have potential therapeutic applications in various diseases. The compound has been extensively studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in laboratory experiments.

Mécanisme D'action

N-benzyl-2-(2,4-dichlorophenyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-amine inhibits the activity of the NF-κB pathway by targeting the IKKβ kinase, which is a key regulator of the pathway. The compound binds to the kinase and prevents its activation, thereby inhibiting the downstream signaling events that lead to inflammation and cancer. This compound also inhibits the aggregation of amyloid beta by binding to the protein and preventing its misfolding and aggregation.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. The compound has been shown to reduce inflammation in various preclinical models, including models of arthritis and colitis. This compound has also been shown to inhibit the growth and metastasis of cancer cells in vitro and in vivo. In addition, the compound has been shown to improve cognitive function in preclinical models of Alzheimer's disease.

Avantages Et Limitations Des Expériences En Laboratoire

N-benzyl-2-(2,4-dichlorophenyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-amine has several advantages for laboratory experiments. The compound is relatively easy to synthesize and purify, making it suitable for high-throughput screening assays. This compound has also been shown to be stable in various biological matrices, including serum and plasma. However, the compound has some limitations, including its relatively low solubility in aqueous solutions and its potential for off-target effects.

Orientations Futures

There are several future directions for the research on N-benzyl-2-(2,4-dichlorophenyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-amine. One potential direction is to optimize the synthesis method to increase the yield and purity of the compound. Another direction is to evaluate the efficacy and safety of this compound in clinical trials for various diseases. In addition, further research is needed to elucidate the mechanism of action of this compound and its potential for off-target effects. Finally, future research could focus on developing derivatives of this compound with improved solubility and pharmacokinetic properties.

Méthodes De Synthèse

The synthesis of N-benzyl-2-(2,4-dichlorophenyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-amine involves the reaction of 2,4-dichlorobenzylamine with 4-methylbenzenesulfonyl chloride in the presence of triethylamine to form the intermediate compound. The intermediate is then reacted with 2,4-dichlorophenyl isocyanate to form this compound. The synthesis method has been optimized to increase the yield and purity of the compound, making it suitable for laboratory experiments.

Applications De Recherche Scientifique

N-benzyl-2-(2,4-dichlorophenyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-amine has been shown to have potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative diseases. The compound has been extensively studied in preclinical models, and its efficacy and safety have been evaluated in vitro and in vivo. This compound has been shown to inhibit the activity of the NF-κB pathway, which is a key regulator of inflammation and cancer. The compound has also been shown to inhibit the aggregation of amyloid beta, which is a hallmark of Alzheimer's disease.

Propriétés

IUPAC Name

N-benzyl-2-(2,4-dichlorophenyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18Cl2N2O3S/c1-15-7-10-18(11-8-15)31(28,29)23-22(26-14-16-5-3-2-4-6-16)30-21(27-23)19-12-9-17(24)13-20(19)25/h2-13,26H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRHFJAAEAJPLHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=C(C=C(C=C3)Cl)Cl)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.